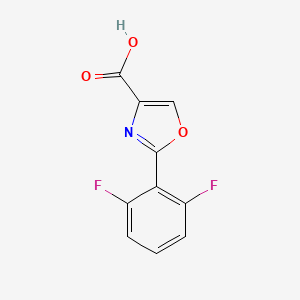

2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It likely contains an oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), a carboxylic acid group (-COOH), and a phenyl group (a ring of six carbon atoms) with two fluorine atoms attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures have been synthesized using various methods. For instance, 2,6-Difluorophenylboronic acid has been used as a substrate in the Suzuki–Miyaura coupling reaction . Another compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized and characterized .

Aplicaciones Científicas De Investigación

Synthesis Applications

- Oxazoles like 2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid have been used as masked forms of activated carboxylic acids in the synthesis of various compounds. For instance, 2-alkyl-4,5-diphenyloxazoles, upon photooxygenation, form triamides which undergo nucleophilic attack at the acyl carbonyl, enabling the synthesis of macrolides such as recifeiolide and di-O-methylcurvularin (Wasserman et al., 1981).

Chemical Properties and Reactions

- Oxazoles substituted with 2,6-difluorophenyl groups have been used in aryl-aryl coupling reactions. These oxazole groups can be converted into esters, acids, or amides, offering a versatile approach for chemical synthesis (Cram et al., 1987).

Pharmaceutical Applications

- In pharmaceutical research, 2,6-difluorophenyl derivatives have been examined for their bioisostere potential, where they act as lipophilic substitutes for carboxylic acids. This property has been explored in the context of analogues of gamma-aminobutyric acid (GABA), highlighting the potential of these compounds in drug design (Qiu et al., 1999).

Luminescence and Photophysical Properties

- The luminescence properties of 1,3-oxazoles, which include this compound, have been studied in different mediums. These studies reveal that their spectral parameters are highly dependent on the acidity of the medium, which is significant for applications in luminescent materials and sensors (Trifonov et al., 1996).

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFTWLJTJDOLHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC(=CO2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide](/img/structure/B2411494.png)

![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411495.png)

![2-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole](/img/structure/B2411499.png)

![3-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2411500.png)

![2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2411507.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2411512.png)